N-(pyridin-2-yl)piperidine-3-carboxamide dihydrochloride
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Description
“N-(pyridin-2-yl)piperidine-3-carboxamide dihydrochloride” is a chemical compound with the molecular formula C11H15N3O . It is used in proteomics research .
Synthesis Analysis
The synthesis of “this compound” and similar compounds has been reported in the literature . These compounds were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a molecular weight of 205.26 . The compound has a solid form .Physical and Chemical Properties Analysis
“this compound” is a solid compound . Its molecular weight is 205.26 . The compound fulfills the criteria of Lipinski’s rule of five, indicating its potential as a drug-like molecule .Scientific Research Applications
Enzyme Inhibition and Molecular Interaction
PCSK9 mRNA Translation Inhibition
Research has discovered small molecule inhibitors of PCSK9 mRNA translation, such as N-(piperidin-3-yl)-N-(pyridin-2-yl)piperidine/piperazine-1-carboxamides, which show promise in modifying lipid profiles and combating cardiovascular diseases (Londregan et al., 2018).
Cannabinoid Receptor Interaction
The molecular interaction of antagonists like N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide with the CB1 cannabinoid receptor has been studied for its implications in therapeutic applications, showcasing the potential for treatment of various conditions including obesity and addiction (Shim et al., 2002).
Anticancer and Anti-Angiogenic Properties
Synthesis and Anticancer Activity
Novel derivatives of N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide have demonstrated significant anti-angiogenic and DNA cleavage activities, hinting at their potential use as anticancer agents by affecting both angiogenesis and DNA integrity in cancer cells (Kambappa et al., 2017).
Neuropsychiatric Disorder Treatment
GlyT1 Inhibition for CNS Disorders
Derivatives like 1-methyl-N-(propan-2-yl)-N-({2-[4-(trifluoromethoxy)phenyl]pyridin-4-yl}methyl)-1H-imidazole-4-carboxamide have been identified as potent GlyT1 inhibitors, offering new avenues for treating central nervous system disorders, including schizophrenia and cognitive impairments (Yamamoto et al., 2016).
Antimicrobial Activity
Synthesis and Antimicrobial Evaluation
Research into pyridine derivatives highlights their potential antimicrobial activity, which could lead to the development of new antibacterial and antifungal agents. Such studies are crucial in the era of increasing antibiotic resistance and the need for novel therapeutic compounds (Patel et al., 2011).
Properties
IUPAC Name |
N-pyridin-2-ylpiperidine-3-carboxamide;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O.2ClH/c15-11(9-4-3-6-12-8-9)14-10-5-1-2-7-13-10;;/h1-2,5,7,9,12H,3-4,6,8H2,(H,13,14,15);2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZNMFBIFLZCWOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C(=O)NC2=CC=CC=N2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17Cl2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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